molecular formula C21H19F3N4O2 B2377151 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797307-01-7

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2377151
CAS No.: 1797307-01-7
M. Wt: 416.404
InChI Key: HBKYECPIKGTREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1797307-01-7) is a complex synthetic compound with a molecular formula of C21H19F3N4O2 and a molecular weight of 416.4 g/mol . It features a pyrazole core, a key scaffold in medicinal chemistry, which is substituted with cyclopropyl and pyridinyl groups and linked via an ethyl chain to a 4-(trifluoromethoxy)benzamide moiety . The presence of the trifluoromethoxy group is known to enhance metabolic stability and influence the compound's binding affinity to biological targets. Compounds with structurally related pyrazole and pyrazine scaffolds have demonstrated significant potential in pharmacological research, exhibiting notable biological activities . Recent scientific literature on similar molecular architectures highlights promising applications in anticancer research, where such molecules have shown cytotoxic effects against human lung cancer cell lines (e.g., A549) in vitro . Furthermore, analogous compounds are frequently investigated for their antimicrobial properties against various pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli . The specific structure of this compound suggests its primary value as a key intermediate or a target molecule for researchers in drug discovery and development, particularly in the synthesis and optimization of novel bioactive agents for oncology and infectious disease. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)30-16-8-6-15(7-9-16)20(29)26-11-12-28-19(14-4-5-14)13-18(27-28)17-3-1-2-10-25-17/h1-3,6-10,13-14H,4-5,11-12H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYECPIKGTREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

  • 1,3-Diketone Derivative : React cyclopropylacetylenes with pyridine-2-carboxaldehyde under Sonogashira coupling conditions to form a conjugated enyne.
  • Hydrazine Derivative : Use hydrazine hydrate or substituted hydrazines to initiate cyclization.

Cyclocondensation Reaction

Reaction Conditions :

Component Quantity Role
Conjugated enyne 1.0 equiv Electrophilic partner
Hydrazine hydrate 1.2 equiv Nucleophile
Ethanol Solvent Polar protic medium
HCl (cat.) 5 mol% Acid catalyst

Procedure :
Heat the mixture at 80°C for 12 hours. Isolate the pyrazole via vacuum filtration (yield: 65–75%).

Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride

The benzamide component is prepared via trifluoromethoxylation:

Trifluoromethoxylation of 4-Hydroxybenzoic Acid

Reaction Setup :

Component Quantity Role
4-Hydroxybenzoic acid 1.0 equiv Substrate
Trifluoromethyl iodide 1.5 equiv CF3O source
CuI 0.1 equiv Catalyst
DMF Solvent

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyrazole-Based Derivatives

The pyrazole ring is a common scaffold in drug discovery. Below is a comparison with analogs from the evidence:

Compound Feature Target Compound Example Example
Pyrazole Substituents 5-cyclopropyl, 3-(pyridin-2-yl) 5-fluoro, 3-(3-fluorophenyl), 4-oxo-4H-chromen-2-yl 5-cyclopropyl, 3-(trifluoromethyl)
Linked Functional Group Ethyl-benzamide Ethyl-pyrazolo[3,4-d]pyrimidin-3-yl Acetamide
Molecular Weight Not reported 589.1 g/mol Not reported
Key Properties Not reported Melting point: 175–178°C Mixture of atropisomers
  • Structural Insights :
    • The target compound’s pyridin-2-yl group (vs. trifluoromethyl in ) may enhance solubility due to the polarizable nitrogen atom .
    • The trifluoromethoxy group on the benzamide (vs. fluoro in ) likely improves metabolic resistance compared to simple halogenated analogs .

Benzamide-Containing Analogs

Benzamide derivatives often target enzymes or receptors. Comparisons include:

Compound Feature Target Compound Example Example
Benzamide Substituent 4-(trifluoromethoxy) 4-methoxy 3-(oxadiazolyl), 5-(tetrahydropyran-methoxy)
Core Structure Pyrazole-ethyl linkage Thieno[2,3-c]pyridine Thiazol-2-yl
Electron-Withdrawing Groups Trifluoromethoxy (-OCF₃) Methoxy (-OCH₃) Oxadiazole
  • Thiazol-2-yl () vs. pyridin-2-yl (target) substituents may alter π-stacking interactions in biological targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~450 (estimated) Not reported ~3.5
Compound 589.1 175–178 ~4.2
Compound ~400 (estimated) Not reported ~2.8
  • The higher molecular weight of ’s compound correlates with its pyrazolo-pyrimidine core, which may reduce membrane permeability compared to the target compound’s simpler pyrazole .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for drug development and therapeutic applications.

Structural Features

The compound consists of:

  • Cyclopropyl Group : Enhances the lipophilicity and biological interactions.
  • Pyridine and Pyrazole Moieties : Known for modulating biological pathways and interacting with various receptors.
  • Trifluoromethoxy Group : Often associated with increased potency and selectivity in pharmacological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, potentially due to its ability to disrupt microbial cell processes.
Anticancer Shows promise in inhibiting cancer cell proliferation, particularly through receptor modulation.
Anti-inflammatory Demonstrates effects in reducing inflammation markers, indicating potential therapeutic uses in inflammatory diseases.

The mechanism of action for this compound likely involves:

  • Receptor Binding : It may interact with specific receptors involved in various signaling pathways, leading to altered cellular responses.
  • Enzyme Inhibition : The compound could inhibit enzymes critical for disease progression, impacting metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds, providing insights into their mechanisms and efficacy:

  • Antiparasitic Activity : A study indicated that modifications to the structure can enhance antiparasitic activity, with certain derivatives showing EC50 values as low as 0.010 μM, demonstrating significant potency against targeted parasites .
  • Metabolic Stability : Research has shown that incorporating polar functionalities can improve metabolic stability while maintaining or enhancing biological activity. For instance, compounds with trifluoromethyl groups exhibited enhanced pharmacological profiles compared to their non-substituted counterparts .
  • Cancer Therapeutics : A series of derivatives were tested for their ability to inhibit specific kinases involved in cancer progression. Some compounds displayed moderate to high potency, indicating their potential as lead candidates for further development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with heterocyclic precursors. For example:

  • Alkylation of pyrazole-thiol intermediates : Use K₂CO₃ in DMF as a base and solvent to facilitate nucleophilic substitution reactions with alkyl halides (e.g., RCH₂Cl) at room temperature .
  • Coupling reactions : Amide bond formation between benzamide derivatives and pyrazole-ethylamine intermediates can be achieved using coupling agents like EDCI/HOBt under inert conditions.
  • Trifluoromethoxy group introduction : Utilize electrophilic aromatic substitution or Ullmann-type coupling with Cu catalysts for aryl ether formation .

Key parameters : Solvent polarity (DMF, acetonitrile), temperature control (0–25°C), and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) are critical for yield optimization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrazole, pyridinyl, and benzamide moieties. For example, the trifluoromethoxy group shows a distinct ¹⁹F NMR signal at δ −58 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈F₃N₃O₂).
  • HPLC purity analysis : Use C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for quantification .
  • X-ray crystallography : Resolve stereochemical ambiguities; related pyrazole-benzamide analogs crystallize in monoclinic systems (e.g., P2₁/c space group) .

Q. How can researchers screen this compound for initial biological activity?

  • Enzyme inhibition assays : Target kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays, with IC₅₀ values calculated from dose-response curves .
  • Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, A549) via MTT protocol, comparing to controls like doxorubicin .
  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) or DMSO to determine logP and guide in vivo dosing .

Advanced Research Questions

Q. How to design experiments for optimizing reaction yields and minimizing byproducts?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize alkylation efficiency .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., diazomethane formation) and reduce side reactions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative SAR analysis : Systematically vary substituents (e.g., cyclopropyl vs. methyl on pyrazole) and correlate with activity. For example, trifluoromethoxy groups enhance metabolic stability but may reduce solubility .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in pyrazole-benzamide bioactivity .

Q. What computational strategies predict binding modes and selectivity?

  • Molecular docking : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 4Y0) using AutoDock Vina. The pyridinyl group often forms π-π interactions with Phe residues .
  • MD simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess conformational stability of the trifluoromethoxy group in hydrophobic pockets .
  • Free energy calculations : Use MM-GBSA to compare binding affinities across analogs, focusing on substituent contributions .

Q. How to address solubility challenges for in vivo studies?

  • Prodrug derivatization : Introduce phosphate or PEG groups on the benzamide nitrogen to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm) for sustained release .
  • Co-solvent systems : Optimize DMSO/PEG 400/water mixtures (e.g., 10:40:50 v/v) for intraperitoneal administration .

Q. What structural modifications improve pharmacokinetic properties?

  • Cyclopropyl substitution : Enhances metabolic stability by reducing CYP450 oxidation compared to methyl groups .
  • Pyridinyl vs. phenyl : Pyridinyl improves water solubility via hydrogen bonding but may reduce blood-brain barrier penetration .
  • Trifluoromethoxy vs. methoxy : The CF₃O group increases lipophilicity (clogP +0.5) and resistance to enzymatic hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.